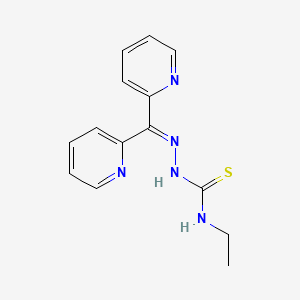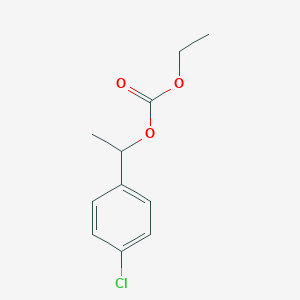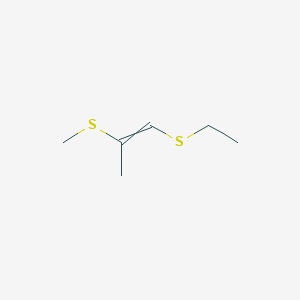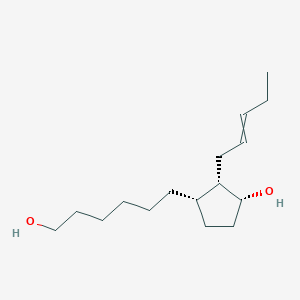
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol is an organic compound that features a cyclopentane ring substituted with a hydroxyhexyl group and a pentenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the use of cyclopentane as the starting material, which undergoes a series of reactions including alkylation, hydroboration-oxidation, and Wittig reaction to introduce the hydroxyhexyl and pentenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenyl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst like Pd/C (Palladium on carbon).
Substitution: Reagents like SOCl2 (Thionyl chloride) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets may lead to the development of new drugs.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, materials, or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The specific pathways involved would depend on the context of its application, such as its use in drug development or as a biochemical probe.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-one
- (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentane
Uniqueness
The uniqueness of (1R,2S,3S)-3-(6-Hydroxyhexyl)-2-(pent-2-en-1-yl)cyclopentan-1-ol lies in its specific stereochemistry and the presence of both hydroxyhexyl and pentenyl groups. This combination of features may confer unique chemical and biological properties, making it distinct from similar compounds.
Propiedades
Número CAS |
827325-77-9 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
(1R,2S,3S)-3-(6-hydroxyhexyl)-2-pent-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C16H30O2/c1-2-3-6-10-15-14(11-12-16(15)18)9-7-4-5-8-13-17/h3,6,14-18H,2,4-5,7-13H2,1H3/t14-,15-,16+/m0/s1 |
Clave InChI |
XEDGHMCHZZNDNT-HRCADAONSA-N |
SMILES isomérico |
CCC=CC[C@H]1[C@H](CC[C@H]1O)CCCCCCO |
SMILES canónico |
CCC=CCC1C(CCC1O)CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


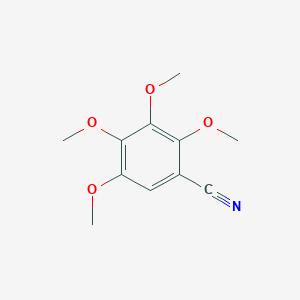
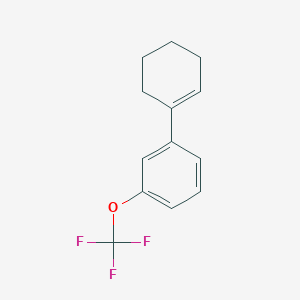
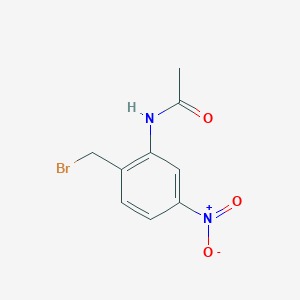
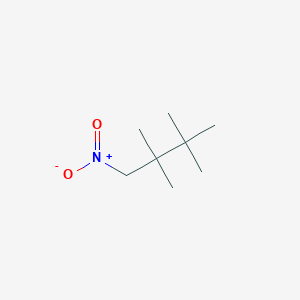
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
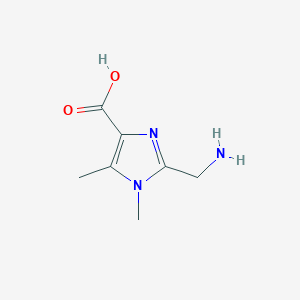
![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
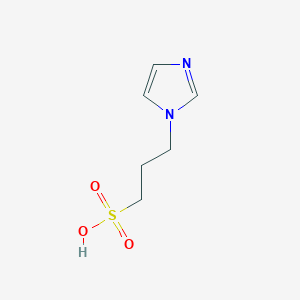
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
